![molecular formula C11H16N2OS B7512307 (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7512307.png)
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
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Overview
Description
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood. However, it has been suggested that (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone may act on the GABAergic system, which plays a key role in regulating neuronal excitability and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and glycine, in the brain. (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been reported to exhibit antioxidant activity, which may contribute to its protective effect on the liver.
Advantages and Limitations for Lab Experiments
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to create analogs with potentially improved biological activity. However, like any chemical compound, (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has limitations in terms of its stability and potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One area of interest is the development of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone analogs with improved biological activity and reduced toxicity. Another potential direction is the investigation of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential therapeutic applications in other areas, such as neurodegenerative diseases or cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone and its potential interactions with other neurotransmitter systems.
Synthesis Methods
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone can be synthesized through a multistep reaction involving the condensation of 4-methylpiperidine and 4-methyl-1,3-thiazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been investigated for its potential therapeutic applications in various scientific studies. One study reported that (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone exhibited anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Another study found that (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone had a protective effect on the liver in rats with liver damage induced by carbon tetrachloride, suggesting its potential use in the treatment of liver diseases.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-5-13(6-4-8)11(14)10-9(2)12-7-15-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFMFKSFCSAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
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